Potassium 1-cyano-5-methylhex-1-en-2-olate
Overview
Description
Potassium 1-cyano-5-methylhex-1-en-2-olate, also known by its IUPAC name as potassium (Z)-1-cyano-5-methylhex-1-en-2-olate , is a chemical compound with the molecular formula C8H12KNO and a molecular weight of 177.29 g/mol . It exists as a powder and is commonly used in synthetic chemistry.
Molecular Structure Analysis
The molecular structure of this compound consists of a cyano group (CN) attached to the 5-methylhex-1-en-2-olate moiety. The Z configuration indicates that the cyano group is on the same side as the double bond in the hexen-2-olate portion . The compound’s InChI code is: 1S/C8H13NO.K/c1-7(2)3-4-8(10)5-6-9;/h5,7,10H,3-4H2,1-2H3;/q;+1/p-1/b8-5-; .
Scientific Research Applications
Therapeutic Effects in Liver Fibrosis
Potassium 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate, a potent inhibitor of the uridine phosphorylase 1 (UPP1) enzyme, shows promise as a therapeutic agent for liver fibrosis. In vitro and in vivo studies have demonstrated its effectiveness in reducing cell proliferation and reversing the phenotype of activated hepatic stellate cells, as well as exhibiting antifibrotic and anti-inflammatory actions in mice with carbon tetrachloride-induced liver fibrosis (Silva et al., 2020).
Crystal Structure Analysis
The crystal structure of related compounds, such as potassium 3-cyano-4-(dicyanomethylene)-5-oxo-4,5-dihydro-1H-pyrrol-2-olate, has been analyzed. This research helps in understanding how the dicyanomethylene moiety functions, similar to tetracyanoethylene, and the structural features of the organic anion and potassium cations within these compounds (Tafeenko et al., 2003).
Asymmetric Hydrogenation Catalyst
Research into the Rh(I)/DpenPhos catalyzed asymmetric hydrogenation of enol esters and potassium (E)-3-cyano-5-methylhex-3-enoate has been conducted. These studies highlight the efficiency of certain Rh(I) complexes in the hydrogenation process, yielding high enantioselectivities and reactivities, and producing precursor compounds like CI-1008 (Liu, Wang, & Ding, 2012).
Luminescence Properties
The luminescence properties of salts containing 3-cyano-4-dicyanomethylene-5-oxo-4,5-dihydro-1H-pyrrol-2-olate with alkali metals, including potassium, have been investigated. These studies reveal how the nature of the cation and structural features of the compounds influence their luminescence spectra in both solution and solid states (Tafeenko et al., 2009).
Safety and Hazards
Properties
IUPAC Name |
potassium;(Z)-1-cyano-5-methylhex-1-en-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO.K/c1-7(2)3-4-8(10)5-6-9;/h5,7,10H,3-4H2,1-2H3;/q;+1/p-1/b8-5-; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTILNBGUBBJTSK-HGKIGUAWSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC(=CC#N)[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC/C(=C/C#N)/[O-].[K+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12KNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.